

eravacycline intravenous preparation reconstitution 0.9% sodium chloride

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Compound Focus: Eravacycline dihydrochloride

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Eravacycline IV Preparation Protocol

The following protocol details the aseptic preparation of eravacycline for intravenous infusion, based on the manufacturer's prescribing information and compatibility studies [1] [2] [3].

Step 1: Calculate Dose and Vials Required

- The standard dose for adults is **1 mg/kg of actual body weight** administered every 12 hours [1] [4].
- Each single-dose vial contains 50 mg of eravacycline after reconstitution [1] [2].
- Calculate the total dose and determine the number of vials needed. For example, a 70 kg patient requires 70 mg per dose, necessitating two 50 mg vials [2].

Step 2: Reconstitute with Sterile Water for Injection

- Reconstitute each vial with **5 mL of Sterile Water for Injection, USP** [1] [2].
- Gently swirl the vial until the powder is completely dissolved. **Avoid shaking** to prevent foaming [1] [2].
- The resulting solution will be a clear, pale yellow to orange liquid with a concentration of **10 mg/mL** [2]. Do not use if particulate matter is present or if the solution is cloudy [1].

Step 3: Dilute in 0.9% Sodium Chloride

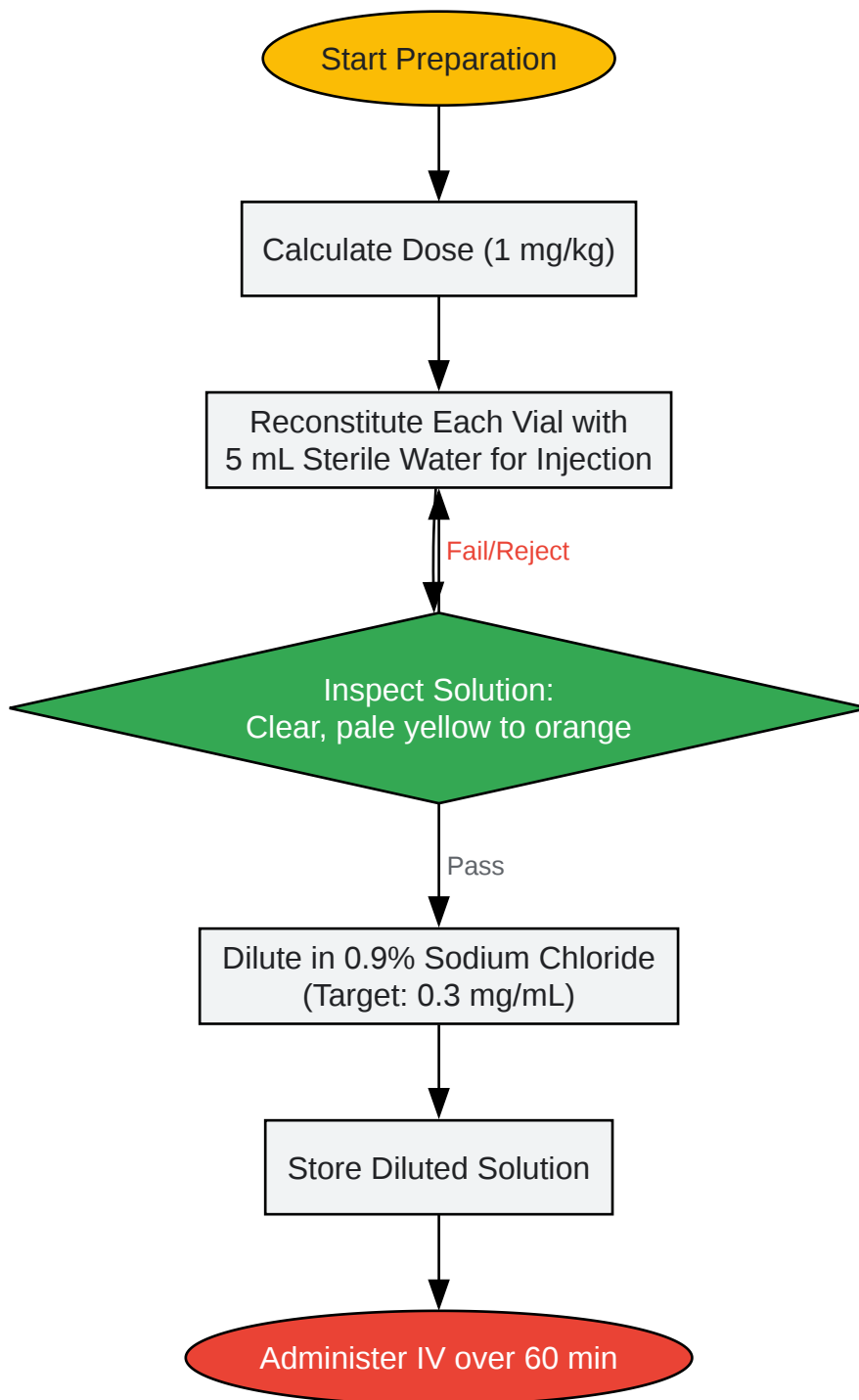
- Withdraw the required volume from the reconstituted vial(s). For a 70 mg dose, withdraw 7 mL from the two reconstituted vials [2].

- Further dilute this volume in a 0.9% Sodium Chloride Injection, USP infusion bag [1].
- The target final concentration for infusion is **0.3 mg/mL**, acceptable within a range of **0.2 to 0.6 mg/mL** [2].

Step 4: Storage of Diluted Solution

- If stored at room temperature (not exceeding 25°C/77°F), the diluted solution must be infused within the time specified by the manufacturer (6 to 12 hours based on different sources) [1] [2].
- If refrigerated at 2°C to 8°C (36°F to 46°F), the solution is stable for 8 days to 24 hours based on different sources [1] [2].
- **Do not freeze** the reconstituted or diluted solutions [1].

The workflow below summarizes the preparation process.



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Y-Site Administration Compatibility

Eravacycline is often administered to patients receiving multiple IV drugs, making Y-site compatibility critical. A 2019 study assessed physical compatibility of eravacycline (0.6 mg/mL in 0.9% sodium chloride) with 51 other IV drugs during simulated Y-site administration [3]. The results are summarized below.

Table 1: Physical Compatibility of Eravacycline during Simulated Y-Site Administration [3]

Compatible Drugs (Partial List)	Incompatible Drugs
Acetaminophen	Albumin
Aminophylline	Amiodarone hydrochloride
Aztreonam	Ceftaroline fosamil
Calcium gluconate	Colistimethate sodium
Caspofungin	Furosemide
Cefepime	Meropenem
Ceftazidime	Meropenem/vaborbactam
Ceftriaxone	Micafungin sodium
Ciprofloxacin	Propofol
Dexamethasone	Sodium bicarbonate
Famotidine	
Gentamicin	
Levofloxacin	
Metronidazole	
Vancomycin	

Experimental Methodology of Compatibility Study [3]:

- **Procedure:** Simulated Y-site administration was performed by mixing 5 mL of eravacycline solution (0.6 mg/mL in 0.9% sodium chloride) with an equal volume (5 mL) of the secondary drug.
- **Drug Concentrations:** Secondary medications were assessed at the upper range of concentrations considered standard for intravenous infusion.
- **Analysis Methods:**
 - **Visual Inspection:** Mixtures were inspected against a light and dark background for clarity, color change, gas formation, or precipitate.
 - **Turbidity Measurement:** Measured immediately upon mixture and at 30, 60, and 120 minutes thereafter.
 - **pH Measurement:** pH was measured at 60 minutes and compared to the baseline value of the secondary medication.
- **Compatibility Criteria:** A mixture was defined as **incompatible** if it failed any of the following: visual inspection, turbidity measurement, or if a pH change of ± 0.5 units occurred.

Stability and Dosage Specifications

Table 2: Eravacycline Solution Stability and Storage [1] [2]

Solution State	Storage Condition	Stability Duration
Reconstituted Solution (in vial)	Room Temperature ($\leq 25^{\circ}\text{C}$ / 77°F)	Must be diluted within 1 hour
Diluted Solution (in infusion bag)	Room Temperature ($\leq 25^{\circ}\text{C}$ / 77°F)	12 hours [1] (or 6 hours [2])
Diluted Solution (in infusion bag)	Refrigerated (2°C to 8°C / 36°F to 46°F)	8 days [1] (or 24 hours [2])

Table 3: Recommended Dosage in Specific Populations [1] [4]

Patient Population	Recommended Dosage Regimen
Standard Dosing (Adults with cIAI)	1 mg/kg every 12 hours for 4-14 days
Renal Impairment (Any degree)	No dosage adjustment necessary

Patient Population	Recommended Dosage Regimen
Hepatic Impairment (Child-Pugh A & B)	No dosage adjustment necessary
Hepatic Impairment (Child-Pugh C)	Day 1: 1 mg/kg q12h; Day 2 onward: 1 mg/kg q24h (total 4-14 days)
Concomitant Strong CYP3A Inducers (e.g., carbamazepine, rifampin)	Increase dose to 1.5 mg/kg every 12 hours for 4-14 days

Key Experimental Considerations

For researchers aiming to conduct further stability or compatibility studies, consider these parameters:

- Infusion Line Flushing:** If the same IV line is used for sequential infusion of several drugs, the line should be flushed before and after the infusion of eravacycline with 0.9% Sodium Chloride Injection, USP [1].
- Analytical Techniques:** The referenced compatibility study used a combination of visual inspection, turbidity measurement, and pH monitoring. For a more rigorous analysis, high-performance liquid chromatography (HPLC) could be employed to assess chemical stability alongside physical compatibility [3].

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